1-((5-chlorothiophen-2-yl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
This compound is available for purchase from various chemical suppliers12. Its molecular formula is C13H14ClN3O3S3 and it has a molecular weight of 391.92.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C13H14ClN3O3S32. However, without more specific information or an image of the molecular structure, it’s difficult to provide a detailed analysis.
Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the available resources. The molecular weight is 391.92.Scientific Research Applications
Synthesis and Anticancer Potential
Synthesis of Propanamide Derivatives Bearing 4-Piperidinyl-1,3,4-Oxadiazole This study involved the synthesis of propanamide derivatives appended with 4-piperidinyl-1,3,4-oxadiazole, evaluated for their anticancer properties. The compounds exhibited promising anticancer activity, suggesting their potential therapeutic application in cancer treatment. The synthesis approach and the evaluation of their anticancer efficacy highlight the relevance of such derivatives in developing anticancer agents (Rehman et al., 2018).
Enzyme Inhibition for Alzheimer’s Disease Treatment
New Heterocyclic 3-Piperidinyl-1,3,4-Oxadiazole Derivatives In another study, N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized to investigate new drug candidates for Alzheimer’s disease. These compounds were evaluated for their enzyme inhibition activity against acetylcholinesterase (AChE), showcasing potential as therapeutic agents for Alzheimer’s disease (Rehman et al., 2018).
Antimicrobial Studies
Synthesis and Microbial Studies of New Pyridine Derivatives This research focused on synthesizing new pyridine derivatives and evaluating their antibacterial and antifungal activities. The study provided insights into the potential use of these derivatives in combating microbial infections, underscoring the importance of chemical modifications in enhancing biological activity (Patel & Agravat, 2007).
Antimicrobial and Antifungal Activity
Green Synthesis of Thiophenyl Pyrazoles and Isoxazoles A variety of thiophenyl pyrazoles and isoxazoles were synthesized using a green approach, showing potential antibacterial activity against various strains. This study highlights the environmental benefits of adopting green chemistry practices in synthesizing compounds with antimicrobial properties (Sowmya et al., 2018).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available resources.
Future Directions
Without more specific information on the applications and research involving this compound, it’s difficult to predict future directions.
Please note that this is a very specific and technical query, and the available online resources may not have comprehensive information. For a detailed analysis, you may need to refer to scientific literature or consult a specialist in this field. I hope this helps! If you have any other questions, feel free to ask.
properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3S3/c14-10-1-2-11(22-10)23(19,20)17-6-3-9(4-7-17)12(18)16-13-15-5-8-21-13/h1-2,5,8-9H,3-4,6-7H2,(H,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRZXLHXRFGMEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide |
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